N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-15-6-8-17(9-7-15)24-13-11-20(23)21-12-10-16-14-22-19-5-3-2-4-18(16)19/h2-9,14,22H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTKHXXGDLIGPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond. The reaction conditions generally include:
Reactants: Tryptamine and 3-[(4-methylphenyl)sulfanyl]propanoic acid
Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)
Solvent: Dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Anticancer Properties
Mechanism of Action
The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms. It is believed to interact with specific biological pathways that are crucial for tumor growth and metastasis. For instance, studies have shown that compounds containing indole structures can modulate the activity of the androgen receptor, which is significant in prostate cancer progression .
Case Studies
In a notable study, researchers synthesized a series of indole derivatives, including N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide, and evaluated their anticancer effects on various cell lines. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective properties of this compound. Indole derivatives have been shown to promote neuronal survival and repair mechanisms following injury. The compound's ability to enhance neurite outgrowth has been linked to its modulation of neurotrophic factors, which play a crucial role in neuronal health .
Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on specific enzymes involved in cancer metabolism. For example, it has been found to inhibit thymidine phosphorylase, an enzyme that is often overexpressed in various tumors and is associated with tumor aggressiveness . This inhibition could potentially reduce tumor growth and improve the efficacy of existing treatments.
Synthesis and Structural Variations
The synthesis of this compound involves several chemical reactions that can be modified to produce analogs with enhanced biological activity. Variations in the substituents on the indole or propanamide moieties can lead to compounds with improved potency or selectivity for specific targets .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The indole moiety may play a role in binding to these targets, while the sulfanyl and amide groups may contribute to the compound’s overall activity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s structure features a propanamide backbone with a sulfanyl (-S-) group at the 3-position, linked to a 4-methylphenyl ring. This contrasts with analogs that incorporate oxadiazole, thiazole, or carbazole systems. Key comparisons include:
Key Observations :
- Unlike fluorobiphenyl or carbazole derivatives , the 4-methylphenylsulfanyl group may confer distinct electronic effects due to sulfur’s polarizability.
Physicochemical Properties
Comparative data for selected analogs:
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃OS |
| Molecular Weight | 345.47 g/mol |
| LogP | 3.6387 |
| Polar Surface Area | 42.563 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds containing indole structures, such as this compound, often exhibit a range of biological activities due to their ability to interact with various biological targets:
- Antioxidant Activity : Indole derivatives have been shown to possess antioxidant properties, which can mitigate oxidative stress in cells.
- Anticancer Effects : Several studies highlight the potential of indole derivatives to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound may exhibit antimicrobial properties against various bacterial strains, contributing to its therapeutic potential.
Anticancer Activity
A study conducted on indole derivatives demonstrated that compounds similar to this compound could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Properties
In vitro tests have shown that this compound exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibiotics .
Neuroprotective Effects
Emerging research indicates that indole-based compounds may offer neuroprotective benefits by reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter systems .
Case Studies
-
Case Study on Cancer Cell Lines
- Objective : Evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Findings : The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity compared to control groups.
-
Case Study on Antimicrobial Efficacy
- Objective : Assess the antimicrobial efficacy against Staphylococcus aureus.
- Findings : The compound showed an MIC of 32 µg/mL, demonstrating significant antibacterial activity.
Q & A
Q. Q1. What are the common synthetic routes for preparing N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via amide coupling between an indole-containing amine (e.g., tryptamine derivatives) and a sulfanyl-substituted carboxylic acid. Key steps include:
- Coupling Reagents: Use of carbodiimides (e.g., DCC, EDC) with activators like HOBt or HOAt to enhance efficiency .
- Solvent Selection: Polar aprotic solvents (DMF, DCM) under inert atmospheres to minimize side reactions.
- Purification: Column chromatography or recrystallization for isolation.
Yield Optimization:
Q. Q2. How can researchers resolve discrepancies in NMR data interpretation for structurally similar propanamide derivatives?
Methodological Answer: Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- 2D NMR Techniques: HSQC and HMBC to assign ambiguous protons/carbons, especially for indole and sulfanyl groups .
- Dynamic NMR: Variable-temperature studies to identify rotameric equilibria in the propanamide backbone .
- Crystallography: Single-crystal X-ray diffraction for absolute configuration confirmation (if crystalline) .
Example Data:
- 1H NMR Shift Ranges:
Basic Biological Activity Screening
Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s neuroprotective potential?
Methodological Answer:
- Amyloid-β Aggregation Inhibition: Thioflavin-T fluorescence assay at 100 μM (cf. TGN2’s 87% inhibition in ) .
- Cellular Toxicity: MTT assay on SH-SY5Y neuroblastoma cells (IC50 determination) .
- Membrane Interaction: Surface plasmon resonance (SPR) to assess lipid bilayer binding .
Key Parameters:
- Positive controls (e.g., curcumin for amyloid inhibition).
- Triplicate measurements to ensure reproducibility (±SD <5%) .
Advanced Mechanistic Studies
Q. Q4. How can computational modeling elucidate the compound’s interaction with targets like CYP51 or FPR2 receptors?
Methodological Answer:
- Molecular Docking: Use UCSF Chimera or AutoDock Vina to predict binding poses in CYP51 (anti-Chagas target) or FPR2 (inflammation regulator) .
- MD Simulations: GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
- Free Energy Calculations: MM-PBSA/GBSA to quantify binding affinities .
Example Findings:
- Key Residues: Hydrophobic interactions with CYP51’s heme pocket (e.g., Phe78, Leu321) .
- Allosteric Effects: Sulfanyl group may modulate FPR2 conformational transitions .
Structure-Activity Relationship (SAR) Analysis
Q. Q5. How do substituents on the phenylsulfanyl group influence bioactivity?
Methodological Answer: Systematic SAR studies involve synthesizing analogs with:
Q. Q6. What strategies mitigate spectral overlap in LC-MS quantification of this compound in biological matrices?
Methodological Answer:
- Chromatography: Use C18 columns with gradient elution (ACN/0.1% formic acid) to separate metabolites .
- Mass Spectrometry: MRM mode with transitions m/z 400→243 (target) and m/z 404→247 (deuterated internal standard) .
- Sample Prep: Solid-phase extraction (SPE) to remove phospholipid interferences .
Validation Parameters:
Contradictory Data Resolution
Q. Q7. How should researchers address conflicting reports on propanamide derivatives’ cytotoxicity?
Methodological Answer:
- Assay Standardization: Use identical cell lines (e.g., HepG2 for liver toxicity) and exposure times (24–48 hr) .
- Mechanistic Profiling: Compare apoptosis (Annexin V) vs. necrosis (LDH release) pathways .
- Metabolomics: LC-MS-based profiling to identify off-target effects (e.g., ROS generation) .
Example Findings:
- Low cytotoxicity (IC50 >50 μM) in biheterocyclic analogs .
- High toxicity in trifluoromethyl derivatives due to reactive metabolites .
Basic Safety and Handling
Q. Q8. What precautions are recommended for handling indole-containing propanamides in lab settings?
Methodological Answer:
- PPE: Gloves, lab coat, and eye protection to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis (amines/sulfides may release irritant vapors) .
- Waste Disposal: Neutralize acidic/basic residues before aqueous disposal .
Note: No acute toxicity reported for structurally related compounds, but chronic effects remain unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
